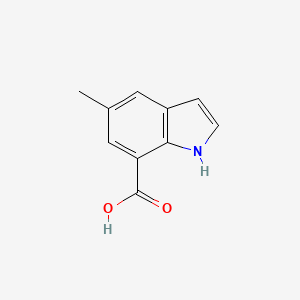

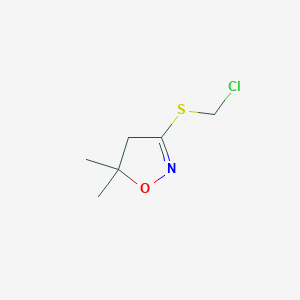

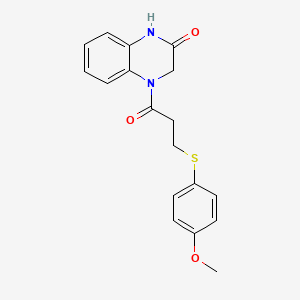

![molecular formula C15H18N2O3 B2896785 N-[5-acetyl-2-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 2270918-51-7](/img/structure/B2896785.png)

N-[5-acetyl-2-(morpholin-4-yl)phenyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[5-acetyl-2-(morpholin-4-yl)phenyl]prop-2-enamide, also known as AM-1241, is a synthetic cannabinoid receptor agonist. It was first synthesized in 1999 by researchers at the University of Connecticut. The compound has gained attention for its potential therapeutic applications in the treatment of pain and inflammation.

Scientific Research Applications

Synthesis and Characterization

Enaminone Synthesis and Dihydropyrimidinone Derivatives : Enaminones containing morpholine moieties have been synthesized and characterized, leading to the creation of dihydropyrimidinone derivatives (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Synthesis of Morpholinone Derivatives : Research on the conformational analysis and reaction pathways of morpholinone derivatives has been conducted, contributing to the understanding of the cycloaddition of maleimide with derived ylides (Drew, Harwood, Park, Price, Tyler, Park, & Cho, 2001).

Pharmacological Activities

Antimicrobial Activity : Certain morpholine derivatives have demonstrated antimicrobial properties against various bacterial and yeast strains, showing promise for therapeutic applications (Temiz-Arpacı, Özdemir, Yalcin, Yildiz, Akı-Şener, & Altanlar, 2005).

Anticonvulsant Activity : Enaminones synthesized from cyclic beta-dicarbonyl precursors and morpholine have shown potent anticonvulsant activity with minimal neurotoxicity, suggesting potential therapeutic applications in epilepsy (Edafiogho, Hinko, Chang, Moore, Mulzac, Nicholson, & Scott, 1992).

Anti-inflammatory Properties : Morpholine derivatives have been synthesized and evaluated for anti-inflammatory activity, with some showing potent effects, indicating potential for treatment in inflammatory diseases (Rajasekaran, Sivakumar, & Jayakar, 1999).

Chemical Reactions and Properties

Reaction Studies : The reaction of morpholine with t-butyl acetoacetate under kinetic and thermodynamic control conditions has been studied, providing insights into the reaction products and molecular modeling (Cook & Kreeger, 2000).

Synthesis of Mannich Base Derivatives : Mannich base derivatives of morpholine have been synthesized and evaluated for antimicrobial activity, contributing to the understanding of their potential therapeutic use (Idhayadhulla, Kumar, Nasser, Selvin, & Manilal, 2014).

Mechanism of Action

Target of Action

Compounds with morpholinyl groups have been known to interact with various proteins and receptors in the body .

Mode of Action

It’s known that morpholinyl compounds can participate in a variety of chemical reactions, including free radical reactions and nucleophilic substitutions .

Biochemical Pathways

Morpholinyl compounds are often involved in a variety of biochemical processes, potentially affecting multiple pathways .

Pharmacokinetics

The bioavailability of the compound would be influenced by these properties, which determine how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The compound’s interactions with its targets could lead to a variety of cellular responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[5-acetyl-2-(morpholin-4-yl)phenyl]prop-2-enamide. These factors could include pH, temperature, presence of other molecules, and the specific cellular environment where the compound is active .

properties

IUPAC Name |

N-(5-acetyl-2-morpholin-4-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-3-15(19)16-13-10-12(11(2)18)4-5-14(13)17-6-8-20-9-7-17/h3-5,10H,1,6-9H2,2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAYJLUFKFZQBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

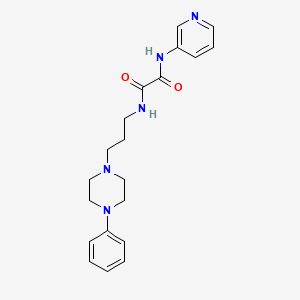

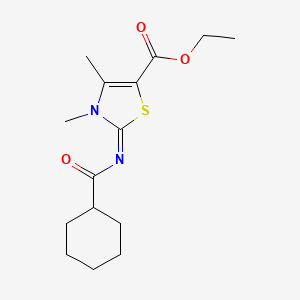

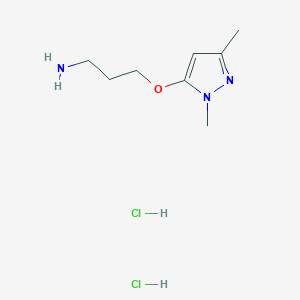

![6-(Azetidin-3-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B2896706.png)

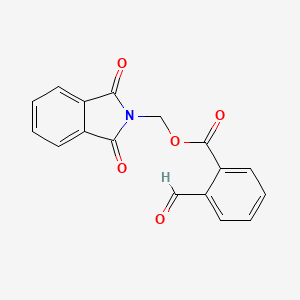

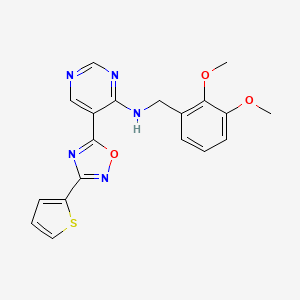

![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoic acid](/img/structure/B2896708.png)

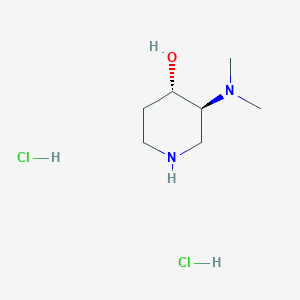

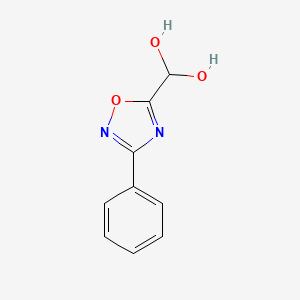

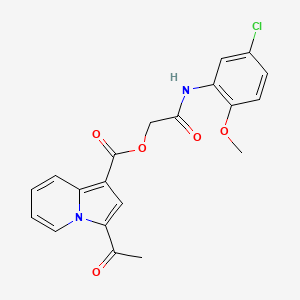

![4-methoxy-3-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2896710.png)